7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
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Overview
Description
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that contains a pyrimidine ring fused to a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. It is known for its diverse biological properties, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
It is known that similar compounds have shown anti-inflammatory activity , suggesting that they may target enzymes or pathways involved in inflammation.
Mode of Action
It has been suggested that similar compounds inhibit the activity of certain enzymes and interleukins involved in inflammation . This suggests that 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one may interact with its targets to modulate their activity, leading to a reduction in inflammation .
Biochemical Pathways
Given its potential anti-inflammatory activity, it may affect pathways related to inflammation .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chlorinated reagent to introduce the chlorine atom at the 7-position. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyrimido[1,2-b]pyridazinones .
Scientific Research Applications
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and pyridazine rings. This fusion enhances its stability and allows for a broader range of chemical modifications and biological activities compared to its simpler counterparts .
Properties
IUPAC Name |
7-chloropyrimido[1,2-b]pyridazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXYHYWWWQIEMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=O)C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349046 |
Source
|
Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88820-44-4 |
Source
|
Record name | 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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